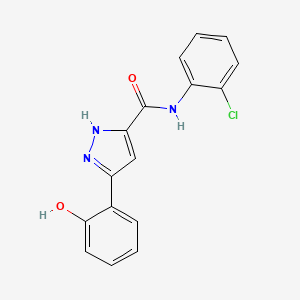
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine is a synthetic organic compound that belongs to the class of thiochromenes This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxy group attached to the nitrogen atom, and a dihydrothiochromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor to form the thiochromene core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation of the Nitrogen Atom: The hydroxy group is introduced to the nitrogen atom through a hydroxylamine derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiochromenes, and substituted derivatives.
Applications De Recherche Scientifique
(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-6-fluoro-2,3-dihydro-4H-thiochromen-4-imine: Lacks the hydroxy group on the nitrogen atom.
(4Z)-6-chloro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine: Contains a chlorine atom instead of fluorine.
(4Z)-6-fluoro-N-methyl-2,3-dihydro-4H-thiochromen-4-imine: Contains a methyl group instead of a hydroxy group on the nitrogen atom.
Uniqueness
The presence of the fluorine atom and the hydroxy group on the nitrogen atom in (4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine imparts unique chemical and biological properties, distinguishing it from other similar compounds
Propriétés
Formule moléculaire |
C9H8FNOS |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
(NZ)-N-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8FNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- |
Clé InChI |
KFYMDOOXSJOTNI-FLIBITNWSA-N |
SMILES isomérique |
C\1CSC2=C(/C1=N\O)C=C(C=C2)F |
SMILES canonique |
C1CSC2=C(C1=NO)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-5-methoxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B14102099.png)
![5-(3-Bromophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14102103.png)

![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14102106.png)

![1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14102118.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B14102125.png)


![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14102136.png)
![3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102143.png)
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14102157.png)

![3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile](/img/structure/B14102175.png)
